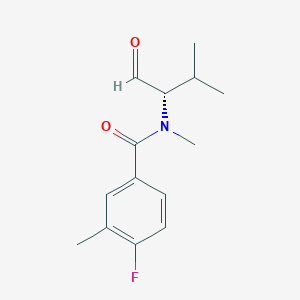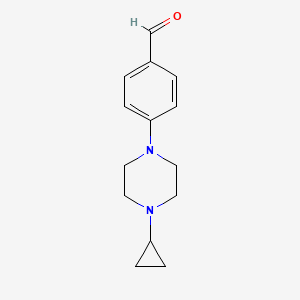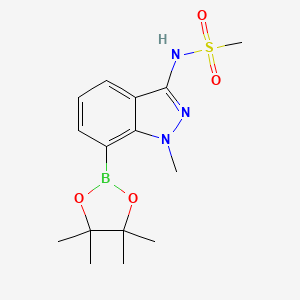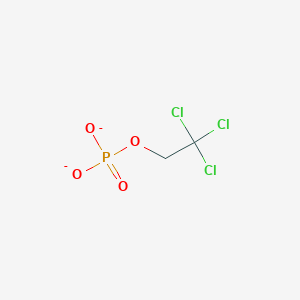
5-chloro-1-(2,3-dihydroxypropyl)pyrimidin-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-chloro-1-(2,3-dihydroxypropyl)pyrimidin-2-one is a heterocyclic compound that belongs to the pyrimidine family. This compound is characterized by the presence of a chlorine atom at the 5th position and a 2,3-dihydroxypropyl group at the 1st position of the pyrimidine ring. Pyrimidine derivatives are known for their wide range of biological activities and are commonly used in medicinal chemistry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-chloro-1-(2,3-dihydroxypropyl)pyrimidin-2-one can be achieved through various synthetic routes. One common method involves the reaction of 5-chloropyrimidine-2,4-dione with 2,3-dihydroxypropylamine under reflux conditions. The reaction typically requires a solvent such as ethanol or methanol and a catalyst like triethylamine to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.
Analyse Des Réactions Chimiques
Types of Reactions
5-chloro-1-(2,3-dihydroxypropyl)pyrimidin-2-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.
Reduction: The pyrimidine ring can be reduced under specific conditions to form dihydropyrimidine derivatives.
Substitution: The chlorine atom at the 5th position can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles like primary amines or thiols in the presence of a base such as sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Formation of 5-chloro-1-(2,3-dioxopropyl)pyrimidin-2-one.
Reduction: Formation of 5-chloro-1-(2,3-dihydroxypropyl)dihydropyrimidine.
Substitution: Formation of 5-substituted-1-(2,3-dihydroxypropyl)pyrimidin-2-one derivatives.
Applications De Recherche Scientifique
5-chloro-1-(2,3-dihydroxypropyl)pyrimidin-2-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Investigated for its antiviral, anticancer, and antimicrobial properties.
Industry: Utilized in the development of agrochemicals and pharmaceuticals.
Mécanisme D'action
The mechanism of action of 5-chloro-1-(2,3-dihydroxypropyl)pyrimidin-2-one involves its interaction with specific molecular targets. The compound can inhibit enzymes by binding to their active sites or modulate receptors by interacting with their binding domains. These interactions can disrupt normal cellular processes, leading to the desired therapeutic effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
5-chloropyrimidine-2,4-dione: Lacks the 2,3-dihydroxypropyl group.
1-(2,3-dihydroxypropyl)pyrimidin-2-one: Lacks the chlorine atom at the 5th position.
5-bromo-1-(2,3-dihydroxypropyl)pyrimidin-2-one: Contains a bromine atom instead of chlorine.
Uniqueness
5-chloro-1-(2,3-dihydroxypropyl)pyrimidin-2-one is unique due to the presence of both the chlorine atom and the 2,3-dihydroxypropyl group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Propriétés
Formule moléculaire |
C7H9ClN2O3 |
|---|---|
Poids moléculaire |
204.61 g/mol |
Nom IUPAC |
5-chloro-1-(2,3-dihydroxypropyl)pyrimidin-2-one |
InChI |
InChI=1S/C7H9ClN2O3/c8-5-1-9-7(13)10(2-5)3-6(12)4-11/h1-2,6,11-12H,3-4H2 |
Clé InChI |
YRTQXLRVGDMVMB-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C=NC(=O)N1CC(CO)O)Cl |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![4-({[tert-Butyl(dimethyl)silyl]oxy}methyl)-2-fluoropyridine](/img/structure/B8303624.png)





![Glycine, N-(2',5',6-trichloro-4-methoxy[1,1'-biphenyl]-3-yl)-](/img/structure/B8303656.png)

